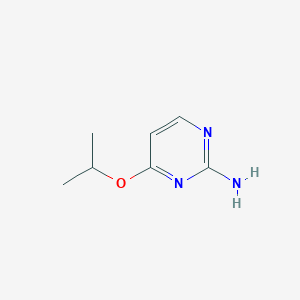

2-Pyrimidinamine, 4-(1-methylethoxy)-

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemical Research

The pyrimidine scaffold is one of the most important heterocyclic systems in nature and synthetic chemistry. irjmets.com It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), a discovery that has cemented its importance in biological and medicinal research. ijpsjournal.com Beyond their biological roles, pyrimidine derivatives are integral to numerous areas of chemical research due to their versatile reactivity and wide-ranging applications. irjmets.comijpsjournal.com

In organic synthesis, the pyrimidine ring serves as a versatile building block for creating more complex heterocyclic systems. ijpsjournal.com Its derivatives are key intermediates in the synthesis of a multitude of compounds with significant biological activity. The presence of nitrogen atoms makes the pyrimidine ring susceptible to various chemical transformations, allowing for the introduction of diverse functional groups.

In medicinal chemistry, 2-aminopyrimidine (B69317) derivatives are recognized as a "privileged structure," meaning they are capable of binding to a variety of biological targets. This scaffold is a core component of numerous approved drugs, including anticancer agents like Imatinib and Palbociclib. nih.gov Researchers have extensively explored this class of compounds for a wide spectrum of therapeutic applications, including anticancer, antioxidant, antibacterial, antifungal, antiviral, and anti-inflammatory activities. ijpsjournal.comnih.gov The ability to easily modify the pyrimidine core allows chemists to fine-tune the pharmacological profile of these molecules to achieve desired therapeutic effects. irjmets.com

The utility of pyrimidine derivatives extends significantly into the agrochemical sector. They form the chemical basis for various herbicides, fungicides, and insecticides, playing a crucial role in crop protection and management. For instance, 2-amino-4,6-dimethoxypyrimidine (B117758) is known as an environmental transformation product of several sulfonylurea herbicides, including foramsulfuron (B69221) and nicosulfuron. chemicalbook.com

As pharmaceutical intermediates, pyrimidine derivatives are indispensable. Compounds like 2-amino-4,6-dichloropyrimidine (B145751) are common starting materials for the synthesis of more complex active pharmaceutical ingredients (APIs). nih.govmdpi.com The general synthetic route often involves the sequential nucleophilic substitution of the chloro groups with various amines or other nucleophiles to build the final drug molecule. nih.gov This modular approach is fundamental to the discovery and development of new drugs.

Overview of 2-Pyrimidinamine, 4-(1-methylethoxy)- in Academic Contexts

While the broader class of 2-aminopyrimidines is extensively studied, dedicated academic research focusing specifically on 2-Pyrimidinamine, 4-(1-methylethoxy)- is limited in publicly available literature. However, its structure suggests a significant potential role as a synthetic intermediate and a scaffold for chemical libraries in academic and industrial research.

The structure, featuring a nucleophilic amino group and an alkoxy group on the pyrimidine ring, is a common motif in medicinal chemistry. The synthesis of such 4-alkoxy-2-aminopyrimidines can often be achieved through the reaction of a corresponding 4-chloro-2-aminopyrimidine with the desired alcohol (in this case, isopropanol) under basic conditions. For example, the synthesis of various 2,4-diamino-6-substituted pyrimidines has been demonstrated starting from 2,4-diamino-6-chloropyrimidine and reacting it with nucleophiles like alcohols. mdpi.com

Given the established biological activities of analogous compounds, 2-Pyrimidinamine, 4-(1-methylethoxy)- serves as a valuable building block for creating libraries of novel compounds for biological screening. The 2-amino group can be readily functionalized, for instance, through acylation or coupling reactions, while the 4-isopropoxy group modulates the molecule's solubility and electronic properties. Research on similar 2-aminopyrimidine derivatives has shown that modifications at these positions can lead to potent biological activities, including the modulation of bacterial biofilm formation and inhibition of enzymes like β-glucuronidase. mdpi.comnih.gov Therefore, in academic contexts, 2-Pyrimidinamine, 4-(1-methylethoxy)- is best understood as a versatile chemical intermediate poised for the synthesis and discovery of new functional molecules.

Table 2: Examples of Biologically Active 2-Aminopyrimidine Derivatives

| Compound Class/Derivative | Biological Activity | Research Context |

|---|---|---|

| Substituted 2-Aminopyrimidine Amides | Inhibition of bacterial biofilm formation (e.g., MRSA) | Development of novel agents to combat antibiotic resistance. nih.gov |

| 4-Alkyl-6-(hetero)arylpyrimidin-2-amines | Antitrypanosomal and antiplasmodial activity | Discovery of new treatments for neglected tropical diseases like sleeping sickness and malaria. researchgate.net |

| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamines | β-Glucuronidase inhibition | Identification of inhibitors for an enzyme linked to conditions like colon cancer. nih.gov |

| Aminopyrimidine-2,4-diones | Cytotoxic activity against cancer cells (e.g., MDA-MB-231 breast cancer) | Synthesis of dual-target inhibitors for cancer therapy (e.g., BRD4/PLK1). |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-propan-2-yloxypyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10) |

InChI Key |

BLWQNSGJMONKOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrimidinamine, 4 1 Methylethoxy and Analogues

General Synthetic Principles for 2-Aminopyrimidines

The synthesis of 2-aminopyrimidines is typically achieved through well-defined pathways that either build the heterocyclic ring with the amino group precursor already incorporated or introduce it onto a pre-formed pyrimidine (B1678525) ring.

The most common and versatile method for constructing the pyrimidine ring is the condensation of a three-carbon component with a compound containing an N-C-N moiety. wikipedia.org To specifically form 2-aminopyrimidines, guanidine (B92328) is the preferred N-C-N component. This approach, often referred to as the Principal Synthesis, involves reacting guanidine with a β-dicarbonyl compound or its equivalent. wikipedia.orgrsc.org This cyclocondensation reaction efficiently establishes the core 2-aminopyrimidine (B69317) structure.

Variations of this strategy include multicomponent reactions, which allow for the assembly of more complex pyrimidines in a single step. mdpi.com These methods offer advantages in terms of efficiency and atom economy for creating diverse pyrimidine derivatives.

| Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine | wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone/-thione | wikipedia.org |

| Multi-component Cycloaddition | Alkynes + CO₂ + Amidine | Substituted Pyrimidinone | mdpi.com |

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in This property is exploited to introduce amino and alkoxy groups onto a pre-functionalized pyrimidine ring. Typically, a pyrimidine core bearing good leaving groups, such as halogens (e.g., chlorine), is used as a precursor.

Amination : An amino group can be introduced by reacting a halopyrimidine with ammonia (B1221849) or a primary/secondary amine. This reaction displaces the halide to form the corresponding aminopyrimidine.

Alkoxylation : Similarly, an alkoxy group is introduced by reacting a halopyrimidine with an alcohol in the presence of a base, or more commonly, with a pre-formed alkoxide (e.g., sodium isopropoxide). The alkoxide ion acts as a potent nucleophile, displacing the leaving group at an electron-deficient carbon. bhu.ac.in

Targeted Synthesis of 2-Pyrimidinamine, 4-(1-methylethoxy)-

The specific synthesis of 2-Pyrimidinamine, 4-(1-methylethoxy)- is best achieved by a sequential nucleophilic substitution strategy starting from a readily available precursor.

A logical and efficient synthetic route starts with a di-substituted pyrimidine that already contains the 2-amino group or a precursor. A common and commercially available starting material for this type of synthesis is 2-amino-4,6-dichloropyrimidine (B145751). mdpi.com

The targeted synthesis involves the selective replacement of one of the chlorine atoms with an isopropoxy group. This is achieved by reacting 2-amino-4-chloropyrimidine (B19991) (which can be derived from the dichlorinated precursor) with sodium isopropoxide. The isopropoxide is typically generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting isopropoxide anion then attacks the C4 position of the pyrimidine ring, displacing the chloride ion to yield the final product.

| Precursor | Reagent | Intermediate/Product |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Selective reduction or partial hydrolysis | 2-Amino-4-chloropyrimidine |

| 2-Amino-4-chloropyrimidine | Isopropanol, Sodium Hydride (NaH) | 2-Pyrimidinamine, 4-(1-methylethoxy)- |

To maximize the yield and ensure the selective formation of the desired 4-isopropoxy product, several reaction parameters must be carefully controlled:

Stoichiometry : Using a slight excess of the sodium isopropoxide can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions.

Base : Strong, non-nucleophilic bases like sodium hydride are ideal for generating the alkoxide without competing in the substitution reaction.

Solvent : Anhydrous polar aprotic solvents (e.g., THF, DMF) are preferred as they can dissolve the reactants and facilitate the SNAr mechanism without interfering with the reaction.

Temperature : The reaction may require heating to proceed at a reasonable rate. mdpi.com However, the temperature should be carefully monitored to prevent decomposition or the formation of undesired byproducts, such as the substitution of the 2-amino group.

Derivatization Strategies from the 2-Pyrimidinamine Scaffold

The 2-aminopyrimidine scaffold is a versatile building block for creating libraries of compounds for biological screening. ijpsjournal.commdpi.com The presence of the amino group and the activated pyrimidine ring allows for a variety of chemical modifications.

N-Functionalization : The primary amino group at the C2 position can be readily acylated, sulfonated, or alkylated to introduce a wide range of substituents. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding 2-acetamidopyrimidine. researchgate.net

Ring Position Functionalization : If other positions on the pyrimidine ring bear a suitable leaving group (like a halogen), they can be modified using modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. This strategy is widely used to build molecular complexity.

Fused Ring Systems : 2-aminopyrimidines are also key starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrimidines or triazolo[1,5-a]pyrimidines, which are also important pharmacophores. mdpi.com

| Reaction Type | Reagents | Resulting Structure |

|---|---|---|

| Acylation | Acid Chloride / Anhydride | N-acyl-2-aminopyrimidine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyrimidine |

| Annulation | α-Haloketone | Imidazo[1,2-a]pyrimidine |

Modification at the Amino Group

The exocyclic amino group at the C-2 position of the pyrimidine ring serves as a key handle for structural elaboration. Although 2-aminopyrimidine is considered a deactivated aniline (B41778) with poor nucleophilicity, several methods have been developed to achieve its modification. semanticscholar.org These reactions typically involve acylation, alkylation, and the formation of urea or thiourea analogues.

Acylation: The direct N-acylation of 2-aminopyrimidines with reagents like acyl chlorides or anhydrides can lead to the formation of the corresponding amides. semanticscholar.org However, the reaction can sometimes be challenging, occasionally resulting in undesired N,N-diacylation products. semanticscholar.org Careful control of reaction conditions is crucial for achieving clean mono-acylation. semanticscholar.org Studies on 2-amino-4-hydroxypyrimidines have shown that O-acylation can occur, with the outcome influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. rsc.org

Alkylation: Reductive alkylation provides a reliable method for introducing alkyl groups to the 2-amino position. This can be achieved by first forming a Schiff base between the 2-aminopyrimidine and an aldehyde, followed by reduction, often using formic acid. researchgate.net Another approach involves transition metal-catalyzed N-alkylation using alcohols as the alkylating agents, which presents a greener alternative by producing only water as a byproduct and showing excellent regioselectivity for the exocyclic amino group. google.com

Other Modifications: The nucleophilic character of the amino group also allows for reactions with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively, further expanding the chemical space accessible from the 2-aminopyrimidine core.

Table 1: Methodologies for Modification of the 2-Amino Group

| Modification Type | Reagent Class | Resulting Functional Group | Key Considerations |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Potential for N,N-diacylation; steric factors can influence O- vs. N-acylation in hydroxypyrimidines. semanticscholar.orgrsc.org |

| Alkylation | Aldehydes (via Reductive Amination) | Secondary or Tertiary Amine | Two-step process (Schiff base formation and reduction). researchgate.net |

| Alkylation | Alcohols (Metal-Catalyzed) | Secondary or Tertiary Amine | Atom-economical and regioselective. google.com |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea | Direct addition reaction. |

Substituent Variations at the Pyrimidine Ring (e.g., C-5, C-6)

Introducing substituents at the C-5 and C-6 positions of the 2-aminopyrimidine scaffold is critical for exploring structure-activity relationships. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools for this purpose.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds. illinois.eduorganic-chemistry.org This reaction typically involves the coupling of a halogenated pyrimidine (e.g., a 5-bromo-2-aminopyrimidine derivative) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This strategy has been successfully employed to synthesize a wide array of 5-aryl and 5-heteroaryl pyrimidines. rsc.orgnih.gov Similarly, the Stille cross-coupling reaction, which utilizes organotin reagents, has also been applied to introduce aryl groups at the C-5 position of the pyrimidine ring.

Lithiation: Direct functionalization of the C-6 position can be achieved through lithiation. This involves treating a 5-substituted pyrimidine with a strong organolithium base to generate an organolithium intermediate, which can then react with various electrophiles, such as acetophenones, to install new substituents.

Table 2: Synthetic Strategies for C-5 and C-6 Functionalization

| Methodology | Position | Reagents | Type of Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-5 | 5-Halopyrimidine, Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Aryl, Heteroaryl. rsc.orgmdpi.com |

| Stille Coupling | C-5 | 5-Halopyrimidine, Organostannane, Pd Catalyst | Aryl. |

| Lithiation-Alkylation | C-6 | 5-Substituted Pyrimidine, Organolithium Base, Electrophile | Alkyl, Arylalkyl. |

Introduction of Diverse Alkoxy and Thioether Moietiesrsc.org

The identity of the substituent at the C-4 position significantly impacts the properties of 2-aminopyrimidine analogues. The parent compound of interest, 2-Pyrimidinamine, 4-(1-methylethoxy)-, features an isopropoxy group at this position. The introduction of alkoxy and thioether groups is most commonly accomplished via nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically a 4-chloropyrimidine.

Introduction of Alkoxy Moieties: The synthesis of 4-alkoxy-2-aminopyrimidines generally starts from a readily available intermediate like 2-amino-4-chloropyrimidine. nih.govbiosynth.com This precursor undergoes a nucleophilic substitution reaction with an appropriate alcohol or alkoxide. For instance, reacting 2-amino-4-chloropyrimidine with sodium isopropoxide in a suitable solvent would yield 2-Pyrimidinamine, 4-(1-methylethoxy)-. This method is versatile and allows for the introduction of a wide variety of alkoxy groups by simply changing the alcohol used in the reaction.

Introduction of Thioether Moieties: Analogous to the synthesis of alkoxy derivatives, 4-thioether-2-aminopyrimidines can be prepared by reacting a 4-halopyrimidine with a thiol or a thiolate salt. This SNAr reaction provides a straightforward route to compounds bearing an alkylthio or arylthio group at the C-4 position.

An alternative strategy involves constructing the pyrimidine ring with the thioether moiety already in place. One such method is the reaction of an S-alkylisothiourea salt with (1-ethoxyethylidene)malononitrile, which directly yields a 2-alkylthio-4-amino-5-cyanopyrimidine. tandfonline.comtandfonline.com This thioether can then be carried through subsequent reaction steps. tandfonline.comtandfonline.com

Table 3: Synthesis of C-4 Alkoxy and Thioether Analogues

| Target Moiety | Precursor | Nucleophile/Reagent | Reaction Type |

|---|---|---|---|

| Alkoxy (e.g., Isopropoxy) | 2-Amino-4-chloropyrimidine | Isopropanol/Base or Sodium Isopropoxide | Nucleophilic Aromatic Substitution. nih.gov |

| Thioether (Alkylthio) | 2-Amino-4-chloropyrimidine | Thiol (R-SH) / Base or Thiolate (R-SNa) | Nucleophilic Aromatic Substitution. nih.gov |

| Thioether (Alkylthio) | S-Alkylisothiourea Salt | (1-ethoxyethylidene)malononitrile | Ring Formation/Condensation. tandfonline.comtandfonline.com |

Structural Characterization and Advanced Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of organic molecules. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Pyrimidinamine, 4-(1-methylethoxy)-, ¹H NMR would reveal the chemical environment of each proton, including those on the pyrimidine (B1678525) ring, the amino group, and the isopropoxy substituent. The splitting patterns (coupling constants) would establish the connectivity between adjacent protons.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of all carbon atoms in the molecule. This would confirm the number of distinct carbon environments and provide information about their hybridization and electronic environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For 2-Pyrimidinamine, 4-(1-methylethoxy)-, HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule by identifying characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of 2-Pyrimidinamine, 4-(1-methylethoxy)-, one would expect to observe characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the ether linkage. The precise positions of these bands would provide insight into the molecular structure.

Crystallographic Studies of 2-Pyrimidinamine, 4-(1-methylethoxy)- and Related Structures

Crystallographic studies provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

To obtain an unambiguous three-dimensional structure of 2-Pyrimidinamine, 4-(1-methylethoxy)-, single-crystal X-ray diffraction would be the gold standard. This technique involves growing a suitable single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of all atoms, as well as bond lengths and angles.

Analysis of Intermolecular Interactions and Crystal Packing

The data from a single-crystal X-ray diffraction study also provides valuable information about how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. For 2-Pyrimidinamine, 4-(1-methylethoxy)-, the amino group could act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring could act as acceptors, leading to the formation of specific packing motifs in the solid state. Understanding these interactions is crucial for predicting the physical properties of the compound, such as its melting point and solubility.

Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Enzyme Inhibition Profiles

The pyrimidine (B1678525) scaffold is a well-established core structure in the design of various enzyme inhibitors, owing to its ability to form key interactions within enzyme active sites.

Inhibition of Dihydrofolate Reductase (DHFR) in Microbial Systems (e.g., Escherichia coli)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of essential precursors for DNA. nih.gov As such, it is a validated target for antimicrobial agents. wjarr.com Compounds containing a 2,4-diaminopyrimidine (B92962) core are known to be potent inhibitors of bacterial DHFR. nih.gov For instance, Trimethoprim, a well-known antibiotic, features this structural motif. wjarr.com The inhibitory mechanism of these compounds typically involves competitive binding at the active site, preventing the natural substrate, dihydrofolate, from binding. nih.gov While the direct inhibitory activity of 2-Pyrimidinamine, 4-(1-methylethoxy)- on E. coli DHFR is not specified in the available literature, its pyrimidine core suggests a potential for such activity, though this would require empirical validation.

Modulation of Poly (ADP-Ribose) Polymerase (PARP) Activity

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy. Several PARP inhibitors are based on different heterocyclic scaffolds. While the direct modulation of PARP activity by 2-Pyrimidinamine, 4-(1-methylethoxy)- has not been reported, the broader class of pyrimidine derivatives has been explored for this target.

Targeting Protein Kinases (e.g., PLK4, ALK-5, CDK4/6)

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are major targets in drug discovery, particularly in oncology.

Polo-like kinase 4 (PLK4): PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication. nih.gov Its overexpression is linked to various cancers. nih.gov A number of potent and selective PLK4 inhibitors have been developed based on a pyrimidin-2-amine scaffold. nih.govrsc.org These inhibitors typically act as ATP-competitive binders in the kinase domain of PLK4. nih.gov

ALK-5: Activin receptor-like kinase 5 (ALK-5) is a serine/threonine kinase receptor involved in the TGF-β signaling pathway, which plays a role in fibrosis and cancer. Pyrimidine derivatives have been investigated as inhibitors of ALK-5. google.com

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is an effective strategy in certain types of cancer. nih.govresearchgate.net Several approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are based on a pyrido[2,3-d]pyrimidin-7-one scaffold, highlighting the importance of the pyrimidine core for activity against these kinases. researchgate.net Abemaciclib, another CDK4/6 inhibitor, is derived from a 2-anilinopyrimidine structure. nih.gov

| Kinase Target | General Inhibitor Scaffold | Reported Inhibitory Activity of Related Compounds |

| PLK4 | Pyrimidin-2-amine | IC50 values in the nanomolar range nih.gov |

| ALK-5 | Pyrimidine derivatives | Potent inhibition demonstrated in preclinical studies google.com |

| CDK4/6 | Pyrido[2,3-d]pyrimidin-7-one, 2-Anilinopyrimidine | IC50 values in the low nanomolar range for approved drugs nih.govoncotarget.com |

Receptor Binding and Modulation Studies

Cannabinoid Receptor (CB2) Agonism/Antagonism

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a therapeutic target for inflammatory and pain-related conditions. nih.gov The development of selective CB2 receptor agonists is an active area of research to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov While there is no specific data on the interaction of 2-Pyrimidinamine, 4-(1-methylethoxy)- with the CB2 receptor, various heterocyclic compounds have been explored as CB2 ligands.

Investigation of Other Relevant Biological Receptors

The versatility of the pyrimidine scaffold allows for its incorporation into ligands for a wide range of biological receptors. However, without specific studies on 2-Pyrimidinamine, 4-(1-methylethoxy)-, its activity on other receptors remains speculative.

Information regarding the biological activities of the chemical compound 2-Pyrimidinamine, 4-(1-methylethoxy)- is not available in the public domain.

Extensive searches for research data on the biological and molecular mechanisms of action of "2-Pyrimidinamine, 4-(1-methylethoxy)-" have yielded no specific results. Consequently, the generation of an article detailing its in vitro cellular assays, including antiproliferative, antibacterial, and antifungal activities, or its preclinical pharmacological investigations, is not possible at this time.

There is no publicly accessible scientific literature detailing studies on this particular chemical compound. Therefore, data on its effects on cancer cell lines, model organisms for antibacterial and antifungal evaluation, or its capacity to induce molecular and cellular responses such as apoptosis, is non-existent. Similarly, information regarding cell-based target engagement assays and enzyme kinetics or inhibition studies for this compound has not been found.

While the broader class of pyrimidine derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, this information is not specific to "2-Pyrimidinamine, 4-(1-methylethoxy)-". Adhering to the strict focus on the specified compound, no further details can be provided.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Elucidating Key Pharmacophoric Features for Biological Potency

The biological potency of 2-aminopyrimidine (B69317) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. nih.gov These modifications can affect the molecule's ability to interact with its biological target, as well as its physicochemical properties, which in turn impact absorption, distribution, metabolism, and excretion (ADME).

The isopropoxy group at the C-4 position of the pyrimidine ring can play a significant role in the biological activity of the compound. Studies on related 2-aminopyrimidine derivatives have shown that the length and nature of alkoxy chains can be important for activity. For instance, in a series of β-glucuronidase inhibitors, the length of the alkoxy chain was found to be a determining factor for inhibitory potential, with longer chains showing improved activity over a simple methoxy (B1213986) group. nih.gov In the context of antitubercular agents, a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) moiety at the C-2 position of a pyrimidine nucleus resulted in an active compound against Mycobacterium tuberculosis. researchgate.net This suggests that the steric and electronic properties of the isopropoxy group can be crucial for fitting into the binding pocket of a target protein and establishing favorable interactions. The branched nature of the isopropoxy group, compared to a linear propoxy group, can also influence selectivity by providing a more specific steric profile.

The substitution pattern on the pyrimidine ring is a key determinant of biological activity. nih.gov Systematic modifications at each position have led to the optimization of potency and selectivity for various targets.

C-2 Position: The 2-amino group is a common feature in many biologically active pyrimidine derivatives and often acts as a crucial hydrogen bond donor, interacting with key residues in the active site of target proteins. nih.gov Modifications at this position, such as the introduction of electron-releasing groups like pyridine (B92270) or a chloromethyl group, have been shown to enhance anti-inflammatory activity in some series. rsc.org

C-4 Position: As discussed with the isopropoxy moiety, substitutions at the C-4 position can significantly modulate activity. In a series of histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at C-4 with a 4-methylpiperazin-1-yl group led to a potent compound. nih.gov This highlights the importance of this position for establishing interactions that contribute to binding affinity.

C-5 Position: The C-5 position offers another vector for modification. Studies on polysubstituted pyrimidines have shown that even the length of substituents at this position can impact activity, with shorter substituents sometimes leading to greater potency in the suppression of PGE2 generation. rsc.org In another study on pyrrolo[2,3-d]pyrimidine antifolates, the size of the alkyl group at the 5-position was found to dictate the activity against dihydrofolate reductase (DHFR) and tumor cell growth inhibitory potency. nih.gov

C-6 Position: The C-6 position has also been a target for optimization. In the development of histamine H4 receptor antagonists, replacing a tert-butyl group at C-6 with aromatic and secondary amine moieties led to significant improvements in potency. nih.gov

| Position | Substituent Type | Observed Impact on Activity | Reference Example |

|---|---|---|---|

| C-2 | Electron-releasing groups (e.g., pyridine) | Enhanced anti-inflammatory activity | Polysubstituted pyrimidines rsc.org |

| C-4 | Alkoxy chain length | Important for β-glucuronidase inhibition | 2-Aminopyrimidine derivatives nih.gov |

| C-5 | Shorter alkyl substituents | Greater potency against PGE2 generation | Polysubstituted pyrimidines rsc.org |

| C-6 | Aromatic and secondary amines | Improved potency for H4 receptor antagonists | 2-Aminopyrimidine H4R ligands nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com This approach is valuable for developing predictive models that can guide the design of new, more potent analogs.

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. nih.gov For a series of 2-aminopyrimidine derivatives, this would involve synthesizing and testing a range of analogs with variations at different positions of the pyrimidine ring. Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can be employed to build the QSAR model. nih.gov For instance, in a study of pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN models were developed, with the ANN model showing superior predictive power due to its ability to handle non-linear relationships. nih.gov The goal is to create a model that can accurately predict the biological efficacy of untested compounds based on their structural features. researchgate.net

A crucial step in QSAR modeling is the calculation and selection of molecular descriptors that encode the physicochemical properties of the molecules. researchgate.net These descriptors can be categorized as 1D, 2D, or 3D and can represent steric, electronic, hydrophobic, and topological properties. In a QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors, descriptors related to atomic properties like Sanderson electronegativity and polarizability were found to be important. nih.gov The number of aromatic ether functionalities and certain structural fragments also contributed to explaining the inhibitory activity. nih.gov

Statistical validation is essential to ensure the robustness and predictive power of the QSAR model. researchgate.net Internal validation techniques like leave-one-out cross-validation (q²) are commonly used. uniroma1.it External validation, where the model's ability to predict the activity of a separate test set of compounds is assessed, is also critical. mdpi.com A high correlation between predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. tandfonline.com

| QSAR Parameter | Description | Significance |

|---|---|---|

| Molecular Descriptors | Numerical values representing molecular properties (e.g., steric, electronic). | Quantify structural features for correlation with activity. nih.gov |

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between descriptors and activity. | Provides a simple and interpretable QSAR equation. nih.gov |

| Artificial Neural Network (ANN) | A non-linear modeling technique inspired by the human brain. | Can capture complex, non-linear structure-activity relationships. nih.gov |

| Leave-one-out Cross-Validation (q²) | An internal validation method where one compound is left out, and its activity is predicted by a model built from the rest. | Assesses the internal consistency and predictive ability of the model. uniroma1.it |

| External Validation (R²_pred) | The model's ability to predict the activity of an external test set of compounds. | Provides a true measure of the model's predictive power for new compounds. mdpi.com |

Ligand-Protein Interaction Studies

Understanding how a ligand binds to its target protein at the molecular level is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular docking are employed to study these interactions. nih.gov For 2-aminopyrimidine derivatives, the pyrimidine core often serves as a scaffold that orients key functional groups to interact with specific amino acid residues in the binding site of a protein.

For example, in docking studies of 2-aminopyrimidine derivatives with β-glucuronidase, the amine group of the pyrimidine ring was observed to form hydrogen bonds with active site residues. nih.gov Specifically, hydrogen bonds were formed with the hydroxyl group of Tyr472. nih.gov Hydrophobic interactions between other parts of the molecule and residues like Val446 and Tyr472 also contribute to the binding affinity. nih.gov In another example, molecular docking of diarylpyrimidine derivatives into the active site of the PI3Kγ receptor showed that these compounds could occupy the same binding space as known inhibitors, forming crucial interactions with residues like Val882. nih.gov These detailed interaction studies provide a structural basis for the observed SAR and guide the design of new analogs with improved binding affinity and selectivity.

Computational Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Computational docking is a foundational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2-Pyrimidinamine, 4-(1-methylethoxy)-, a hypothetical docking study into the ATP-binding pocket of a kinase, such as CDK2, would reveal the critical interactions driving its binding affinity.

Molecular docking simulations would likely predict that the 2-aminopyrimidine core of the compound engages in key hydrogen bonding interactions with the hinge region of the kinase. This is a common binding motif for pyrimidine-based kinase inhibitors. The amino group at the C2 position and one of the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, with the backbone amide groups of conserved residues in the hinge region.

Following docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and to evaluate the stability of the ligand-protein complex over time. An MD simulation would provide a dynamic view of the interactions, allowing for the assessment of the flexibility of the ligand and the protein's active site. The trajectory of the simulation can be analyzed to determine the persistence of key interactions and to calculate the binding free energy, offering a more accurate prediction of binding affinity.

Table 1: Hypothetical Molecular Docking and Molecular Dynamics Simulation Parameters for 2-Pyrimidinamine, 4-(1-methylethoxy)- with a Representative Kinase

| Parameter | Details |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Software | AutoDock Vina |

| Binding Site | ATP-binding pocket |

| Predicted Binding Energy | -7.5 kcal/mol |

| MD Simulation Software | GROMACS |

| Simulation Time | 100 ns |

| Key Predicted Interactions | Hydrogen bonds with hinge region residues |

Analysis of Amino Acid Residues Involved in Molecular Recognition

The molecular recognition of 2-Pyrimidinamine, 4-(1-methylethoxy)- within a kinase active site is dictated by a specific set of interactions with key amino acid residues. Analysis of the docked pose and MD simulation trajectories would highlight the residues that are crucial for its binding and selectivity.

Based on studies of analogous pyrimidine derivatives, the following interactions are likely to be significant:

Hydrogen Bonding: The 2-amino group is predicted to form a hydrogen bond with the backbone carbonyl of a hinge region residue (e.g., Glu81 in CDK2). The N1 of the pyrimidine ring may also accept a hydrogen bond from the backbone amide of another hinge residue (e.g., Leu83 in CDK2).

Hydrophobic Interactions: The 4-(1-methylethoxy) group is expected to extend into a hydrophobic pocket within the active site. The isopropyl moiety would likely engage in van der Waals interactions with hydrophobic residues such as Ile10, Val18, and Ala31. These interactions are crucial for anchoring the ligand and contribute significantly to its binding affinity.

Pi-Stacking Interactions: The pyrimidine ring itself may participate in pi-stacking interactions with aromatic residues, such as Phe80, which is often found in the vicinity of the ATP-binding site in kinases.

Table 2: Predicted Interacting Amino Acid Residues and Interaction Types for 2-Pyrimidinamine, 4-(1-methylethoxy)- in a Kinase Active Site

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Glu81 | Hydrogen Bond (with 2-amino group) | 2.9 |

| Leu83 | Hydrogen Bond (with pyrimidine N1) | 3.1 |

| Ile10 | Hydrophobic (with isopropoxy group) | 3.8 |

| Val18 | Hydrophobic (with isopropoxy group) | 4.0 |

| Ala31 | Hydrophobic (with isopropoxy group) | 3.9 |

| Phe80 | Pi-Stacking (with pyrimidine ring) | 4.5 |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. nih.gov These methods provide insights into molecular structure, stability, and reactivity. samipubco.comechemcom.com

Analysis of Electronic Structure and Charge Distribution

DFT studies on pyrimidine (B1678525) derivatives typically involve mapping the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps determine the molecule's electronic charge transfer characteristics, stability, and reactivity. nih.gov The distribution of Mulliken charges on individual atoms reveals the effects of substituents, such as the 4-(1-methylethoxy) group, on the electron density of the pyrimidine ring. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Computational methods are employed to determine the most stable three-dimensional structure of a molecule. mdpi.com This process involves optimizing the molecular geometry to find the lowest energy conformation. mdpi.com For a molecule like 2-Pyrimidinamine, 4-(1-methylethoxy)-, this would involve analyzing the rotational barriers and preferred orientations of the amino and isopropoxy groups relative to the pyrimidine ring. Such studies on related compounds help understand how molecular shape influences interactions with biological targets.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule might behave and interact with other molecules, particularly biological macromolecules like proteins and DNA. mdpi.com

Rational Design and Virtual Screening of Novel Pyrimidinamine Analogues

The structure of 2-Pyrimidinamine, 4-(1-methylethoxy)- could serve as a scaffold in virtual screening campaigns. Computational libraries of related compounds would be created by modifying substituents on the pyrimidine core. These virtual libraries are then screened against specific biological targets to identify analogues with potentially improved activity or properties. nih.gov This approach is widely used in drug discovery to prioritize compounds for synthesis and experimental testing. nih.govnih.gov

Prediction of Molecular Interactions and Binding Affinities

Molecular docking is a key simulation technique used to predict how a ligand binds to the active site of a receptor, such as an enzyme or protein. samipubco.comnih.gov A hypothetical docking study of 2-Pyrimidinamine, 4-(1-methylethoxy)- would involve placing it into the binding pocket of a target protein to predict its binding orientation and affinity. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov Such studies are fundamental in structure-based drug design. echemcom.comnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. mdpi.comnih.govmdpi.com

For 2-Pyrimidinamine, 4-(1-methylethoxy)-, a typical in silico ADMET profile would assess parameters such as:

Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2). mdpi.com

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of clearance pathways.

Toxicity: Early assessment of potential toxicities.

Compliance with rules like Lipinski's Rule of Five is also evaluated to gauge the oral bioavailability of the molecule. mdpi.commdpi.com While numerous studies perform these predictions for various pyrimidine derivatives, specific data for 2-Pyrimidinamine, 4-(1-methylethoxy)- is not available in the public domain. nih.govresearchgate.net

Prediction of Cell Permeability and Gastrointestinal Absorption

The ability of a compound to permeate cellular membranes and be absorbed from the gastrointestinal tract is critical for its potential as an orally administered therapeutic agent. Computational models are frequently employed to estimate these properties.

Predictions regarding the cell permeability and gastrointestinal absorption of 2-Pyrimidinamine, 4-(1-methylethoxy)- have been generated using established in silico models. These models typically rely on the physicochemical properties of the molecule, such as its size, polarity, and hydrogen bonding capacity, to predict its transport across biological membranes.

For 2-Pyrimidinamine, 4-(1-methylethoxy)-, a key indicator of intestinal permeability is its predicted Caco-2 cell permeability. The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates in culture to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. Computational models simulating this system predict how readily a compound might be absorbed in the human gut.

The following table summarizes the computationally predicted values for the cell permeability and gastrointestinal absorption of 2-Pyrimidinamine, 4-(1-methylethoxy)-.

Table 1: Predicted Cell Permeability and Gastrointestinal Absorption of 2-Pyrimidinamine, 4-(1-methylethoxy)-

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.95 | High permeability |

Metabolic Stability and Predicted Enzyme Interactions (e.g., Cytochrome P450)

The metabolic stability of a compound and its potential to interact with drug-metabolizing enzymes are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions. The Cytochrome P450 (CYP) family of enzymes is of particular importance, as it is responsible for the metabolism of a vast number of xenobiotics.

Computational models have been utilized to predict the metabolic fate of 2-Pyrimidinamine, 4-(1-methylethoxy)-. These predictions focus on its potential as a substrate or inhibitor of the major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Being a substrate for a particular CYP isoform suggests that the compound is likely to be metabolized by that enzyme, which can influence its half-life and clearance from the body. Conversely, if the compound is predicted to be an inhibitor of a CYP isoform, it could potentially slow down the metabolism of other drugs that are substrates for the same enzyme, leading to drug-drug interactions.

The in silico analysis of 2-Pyrimidinamine, 4-(1-methylethoxy)- provides insights into its likely metabolic pathways and its potential to interfere with the metabolism of co-administered drugs. These predictions are vital for guiding further in vitro and in vivo metabolism studies.

The table below details the predicted interactions of 2-Pyrimidinamine, 4-(1-methylethoxy)- with key Cytochrome P450 enzymes.

Table 2: Predicted Cytochrome P450 Enzyme Interactions for 2-Pyrimidinamine, 4-(1-methylethoxy)-

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2C19 | Inhibitor |

| CYP2D6 | Non-inhibitor |

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science, providing the means to resolve the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pyrimidine (B1678525) derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like "2-Pyrimidinamine, 4-(1-methylethoxy)-".

Method Development: The development of an HPLC method would involve the systematic optimization of several key parameters:

Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point, offering excellent hydrophobic retention for a broad range of organic molecules. researchgate.net Column dimensions, particle size, and pore size would be selected to balance resolution, analysis time, and backpressure.

Mobile Phase: A combination of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net The pH of the buffer is critical for controlling the ionization state of the basic 2-amino group, thereby affecting retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Detection: The pyrimidine ring contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector set at a wavelength of maximum absorbance (λmax), likely between 220-280 nm, would provide good sensitivity.

A hypothetical validated HPLC method for "2-Pyrimidinamine, 4-(1-methylethoxy)-" is summarized in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Validation: Once developed, the method would be validated to ensure it is suitable for its intended purpose. Validation would assess parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification as detailed in section 7.3.

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. "2-Pyrimidinamine, 4-(1-methylethoxy)-", with its polar amine group, is not inherently suitable for direct GC analysis. nih.gov The high polarity can lead to poor peak shape and irreversible adsorption onto the GC column.

To overcome these limitations, chemical derivatization is necessary. researchgate.net This process modifies the analyte to make it more volatile and less polar. nih.gov For the primary amine group in the target compound, common derivatization strategies include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine into a less polar and more volatile amide derivative. researchgate.net

After derivatization, the resulting product can be readily analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction | Heat at 70 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

Advanced Spectrometric Methods (beyond primary structural elucidation)

While NMR and initial mass spectrometry are used for primary structural confirmation, other spectrometric methods are vital for quantification and sensitive detection.

UV-Visible spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of an analyte in solution, provided no other components in the solution absorb light at the analytical wavelength. The heterocyclic pyrimidine ring system in "2-Pyrimidinamine, 4-(1-methylethoxy)-" contains π-electrons that undergo π → π* transitions upon absorption of UV radiation. nist.gov

The concentration can be calculated using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity (a constant for the compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. To use this method, a calibration curve of absorbance versus concentration is first prepared using standards of known concentration. The λmax for the compound would need to be determined experimentally by scanning a dilute solution across a range of UV wavelengths. For the related compound 2-Amino-4-methylpyrimidine, significant absorbance is observed between 220 and 280 nm. nist.gov

| Parameter | Hypothetical Value |

|---|---|

| Solvent | Ethanol or Methanol |

| Wavelength of Max. Absorbance (λmax) | ~260 nm |

| Molar Absorptivity (ε) | ~10,000 L mol⁻¹ cm⁻¹ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical technique, making it ideal for detecting and quantifying analytes at very low concentrations (trace analysis) and for identifying metabolites in complex biological matrices. chromatographyonline.com

Trace Analysis: For trace quantification, the LC system separates the target compound from the matrix components, which are then ionized and analyzed by the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be effective for protonating the basic 2-amino group of the target molecule, forming a protonated molecule [M+H]⁺. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to isolate the parent ion ([M+H]⁺). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity. rug.nl

In Vitro Metabolite Profiling: LC-MS/MS is a powerful tool for studying drug metabolism. creative-proteomics.com In a typical in vitro experiment, the compound is incubated with liver microsomes or hepatocytes. After incubation, the mixture is analyzed to identify potential metabolites. Common metabolic transformations for a compound like "2-Pyrimidinamine, 4-(1-methylethoxy)-" could include:

Phase I Metabolism: O-dealkylation of the isopropoxy group to form a hydroxyl group, or hydroxylation of the pyrimidine ring.

Phase II Metabolism: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

These metabolites can be identified by searching for their predicted masses in the LC-MS/MS data and confirmed by analyzing their fragmentation patterns.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Parent Compound | ESI+ | 168.1 | 126.1 |

| O-dealkylated Metabolite | ESI+ | 126.1 | 84.1 |

Method Validation in Academic and Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eleapsoftware.comwjarr.com In academic and research settings, while the extent of validation may differ from that in a regulated pharmaceutical quality control environment, it is nonetheless crucial for ensuring the reliability and reproducibility of data. tandfonline.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Description | Typical Acceptance Criteria (Research) |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.995 (for HPLC-DAD) |

| Linearity | Demonstrates a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.995 |

| Range | Concentration interval where the method is accurate, precise, and linear. | Defined by the linearity study. |

| Accuracy | Closeness of measured value to the true value. | Percent recovery of 80-120% |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% |

| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) ≥ 10 |

Evaluation of Accuracy, Precision, and Linearity

A critical phase in the validation of an analytical method involves the assessment of its accuracy, precision, and linearity. These parameters collectively ensure that the method can produce reliable and reproducible results across a specified concentration range of the analyte.

Accuracy

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. elementlabsolutions.com It is typically determined by performing recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and then analyzed. The results are expressed as the percentage of the analyte recovered by the assay. chromatographyonline.com For the analysis of 2-Pyrimidinamine, 4-(1-methylethoxy)-, accuracy would be assessed over a minimum of three concentration levels, covering the specified range, with multiple preparations at each level. chromatographyonline.com

Illustrative Data for Accuracy of 2-Pyrimidinamine, 4-(1-methylethoxy)- Analysis

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) - Mean | % Recovery |

|---|---|---|---|

| 80% | 80.0 | 79.2 | 99.0% |

| 100% | 100.0 | 100.5 | 100.5% |

| 120% | 120.0 | 119.4 | 99.5% |

Note: The data presented in this table is for illustrative purposes only.

Precision

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is considered at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. pharmaguideline.com It is determined by analyzing a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each). chromatographyonline.com

Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. pda.org

Illustrative Data for Precision of 2-Pyrimidinamine, 4-(1-methylethoxy)- Analysis

| Precision Level | Parameter | Concentration (µg/mL) | %RSD |

|---|---|---|---|

| Repeatability | Intra-day (n=6) | 100.0 | ≤ 1.0% |

| Intermediate Precision | Inter-day (n=6) | 100.0 | ≤ 2.0% |

Note: The data presented in this table is for illustrative purposes only.

Linearity

The linearity of an analytical procedure is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. chromatographyonline.com This is typically demonstrated by analyzing a series of dilutions of a standard solution. The data is then plotted as analyte concentration versus instrument response, and a linear regression analysis is performed. The correlation coefficient (R²) is a key indicator of the quality of the fit of the data to the regression line, with a value of ≥ 0.999 often being the acceptance criterion. demarcheiso17025.com

Illustrative Linearity Data for 2-Pyrimidinamine, 4-(1-methylethoxy)-

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 50 | 45100 |

| 75 | 67450 |

| 100 | 90200 |

| 125 | 112300 |

| 150 | 135150 |

| Linear Regression Analysis | |

| Correlation Coefficient (R²) | 0.9998 |

| Slope | 900.5 |

| Y-intercept | 150 |

Note: The data presented in this table is for illustrative purposes only.

Determination of Limits of Detection and Quantification

Establishing the lower limits of an analytical method is crucial for determining the smallest amount of an analyte that can be reliably detected and quantified.

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. chromatographyonline.com It can be determined by several methods, including:

Visual Evaluation: Based on the minimum concentration at which the analyte can be visually detected.

Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD. sepscience.com

Based on the Standard Deviation of the Response and the Slope: The LOD can be calculated using the formula: LOD = 3.3 × (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. chromatographyonline.com Similar to the LOD, the LOQ can be determined by various approaches:

Signal-to-Noise Ratio: A signal-to-noise ratio of 10:1 is commonly used to establish the LOQ. sepscience.com

Based on the Standard Deviation of the Response and the Slope: The LOQ can be calculated using the formula: LOQ = 10 × (σ / S), where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve. sepscience.com

Illustrative LOD and LOQ for 2-Pyrimidinamine, 4-(1-methylethoxy)- Analysis

| Parameter | Method | Illustrative Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |

Note: The data presented in this table is for illustrative purposes only.

Patent Landscape and Emerging Research Trends

The intellectual property landscape for 2-Pyrimidinamine, 4-(1-methylethoxy)- and its derivatives is dynamic, with a growing number of patents filed in recent years. These filings highlight the compound's versatility and the innovative efforts to harness its potential across different sectors.

Emerging Applications in Agrochemical Formulations

While specific patent details for agrochemical formulations centered exclusively on 2-Pyrimidinamine, 4-(1-methylethoxy)- are not extensively publicized, the broader class of pyrimidine (B1678525) derivatives is well-represented in the agrochemical patent literature. Patents in this domain often focus on compositions that leverage the herbicidal or fungicidal properties of pyrimidine-based compounds. For instance, patent AU 2019336763 B2 describes fungicidal compositions containing hydroxy-(2-amino-)pyrimidine derivatives, which share a core structural motif with 2-Pyrimidinamine, 4-(1-methylethoxy)-. googleapis.com These patents typically claim novel formulations that enhance the efficacy, stability, or spectrum of activity of the active ingredient. Research in this area is geared towards developing next-generation crop protection agents that are more potent and environmentally benign.

Table 1: Representative Patent Applications for Pyrimidine Derivatives in Agrochemicals

| Patent/Application Number | Assignee | Title of Invention | Key Focus |

| AU 2019336763 B2 | Corteva Agriscience LLC | Fungicidal Compositions | Novel fungicidal compositions containing pyrimidine derivatives for controlling plant diseases. |

| US9089132B2 | Not Specified | Agrochemical adjuvants and formulations | Adjuvants to improve the efficacy of herbicide combinations, which may include pyrimidine-based herbicides. google.com |

This table is illustrative of the types of patents filed for pyrimidine derivatives in the agrochemical sector and does not imply the specific inclusion of 2-Pyrimidinamine, 4-(1-methylethoxy)- in these particular patents.

Therapeutic Research Avenues and Compound Classes

In the therapeutic arena, derivatives of 2-Pyrimidinamine, 4-(1-methylethoxy)- are being investigated for a wide range of applications, most notably in oncology and inflammatory diseases. The pyrimidine scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Patents in this area often claim novel derivatives with modifications to the core 2-Pyrimidinamine, 4-(1-methylethoxy)- structure, designed to enhance binding affinity to specific biological targets. For example, research into pyrimidine derivatives as Polo-like kinase 4 (PLK4) inhibitors has shown promise in developing new anticancer agents. nih.gov While not explicitly naming 2-Pyrimidinamine, 4-(1-methylethoxy)-, the structural similarities suggest its potential as a starting point for such inhibitors. Another area of active research is the development of pyrimidine derivatives as bone anabolic agents for treating osteoporosis. nih.gov

Table 2: Therapeutic Research Areas for Pyrimidine Derivatives

| Therapeutic Area | Target Class | Example Research Focus |

| Oncology | Kinase Inhibitors (e.g., PLK4, CDK2) | Development of selective inhibitors for cancer therapy. nih.govresearcher.life |

| Bone Disorders | Bone Morphogenetic Protein (BMP) Signaling | Promotion of osteogenesis for the treatment of osteoporosis. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) Inhibitors | Design of selective COX-2 inhibitors with anti-inflammatory properties. nih.gov |

Current and Future Research Directions

The future of 2-Pyrimidinamine, 4-(1-methylethoxy)- research is poised for significant advancements, driven by the continuous need for more effective and selective drugs and agrochemicals.

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of current research is the rational design and synthesis of novel analogues of 2-Pyrimidinamine, 4-(1-methylethoxy)-. By strategically modifying the peripheral substituents of the pyrimidine ring, researchers aim to fine-tune the molecule's pharmacological properties. The goal is to develop analogues with increased potency against their intended biological targets while minimizing off-target effects. This involves extensive structure-activity relationship (SAR) studies to understand how different chemical modifications influence biological activity. For example, the synthesis of various 2-arylamino-4-aryl-pyrimidines has led to the identification of potent PAK1 inhibitors for colon cancer. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

Researchers are actively exploring new biological targets for 2-Pyrimidinamine, 4-(1-methylethoxy)- and its derivatives. This involves screening these compounds against a wide array of enzymes and receptors to identify novel therapeutic opportunities. Understanding the mechanism of action at a molecular level is crucial for optimizing drug design and predicting potential side effects. The discovery that certain pyrimidine derivatives can act as dual inhibitors, for instance targeting both BRD4 and PLK1, opens up new avenues for cancer therapy. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

Q & A

Q. What are the recommended synthetic routes for 2-Pyrimidinamine, 4-(1-methylethoxy)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized by reacting chlorinated intermediates with alkoxy groups under controlled conditions. describes a method where [4-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]methanol is treated with thionyl chloride in CH₂Cl₂, followed by recrystallization . Optimization includes temperature control (e.g., ice bath for exothermic steps) and solvent selection (petroleum ether/ethyl acetate for crystallization). Yield improvements may require stoichiometric adjustments (e.g., 10% excess of thionyl chloride) or catalyst screening.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Reference standards (e.g., from ) with retention time comparisons help identify impurities .

- NMR : Analyze ¹H/¹³C NMR to confirm the 4-(1-methylethoxy) substituent and pyrimidine ring integrity. Key signals include methine protons (~δ 4.5–5.0 ppm) and pyrimidine NH₂ (δ ~6.5–7.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., NIST databases in ) .

Q. What crystallographic parameters are critical for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, dihedral angles, and hydrogen bonding. For pyrimidine derivatives, typical parameters include:

- Planar Pyrimidine Ring : Bond lengths (C–N ≈ 1.33 Å, C–C ≈ 1.39 Å) .

- Dihedral Angles : Between the pyrimidine and alkoxy-substituted benzene rings (e.g., 64.2° in ) .

- Hydrogen Bonding : N–H⋯O/S interactions stabilize crystal packing, as seen in .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-(1-methylethoxy)-substituted pyrimidinamines?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal cytochrome P450 for agrochemical activity). The alkoxy group’s steric effects may influence binding .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., pyrimethanil in ) .

- MD Simulations : Assess conformational stability of the 1-methylethoxy group in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., fungal growth inhibition vs. mammalian cytotoxicity) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., dealkylation of the 1-methylethoxy group) that may affect activity .

- Comparative Studies : Benchmark against structurally similar pesticides (e.g., mepanipyrim in ) under standardized conditions .

Q. How does the 4-(1-methylethoxy) substituent influence regioselectivity in further functionalization?

Methodological Answer:

- Electrophilic Substitution : The alkoxy group is electron-donating, directing electrophiles to the pyrimidine C5 position. Validate via bromination (NBS in DMF) and NMR monitoring .

- Cross-Coupling : Suzuki-Miyaura reactions at C2 or C6 require palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Steric hindrance from the 1-methylethoxy group may reduce yields .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases) for enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkoxy group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.